escin Ib escin Ib Saponins is a natural product found in Aesculus hippocastanum and Bobgunnia madagascariensis with data available.
Pentacyclic triterpene saponins, biosynthesized from protoaescigenin and barringtogenol, occurring in the seeds of AESCULUS. It inhibits edema formation and decreases vascular fragility.
Brand Name: Vulcanchem
CAS No.: 26339-90-2
VCID: VC21342865
InChI: InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1
SMILES:
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol

escin Ib

CAS No.: 26339-90-2

Cat. No.: VC21342865

Molecular Formula: C55H86O24

Molecular Weight: 1131.3 g/mol

* For research use only. Not for human or veterinary use.

escin Ib - 26339-90-2

CAS No. 26339-90-2
Molecular Formula C55H86O24
Molecular Weight 1131.3 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1
Standard InChI Key AXNVHPCVMSNXNP-JVDJOBJGSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Canonical SMILES CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Chemical Properties and Structure

Escin Ib is a triterpene saponin naturally occurring in Aesculus hippocastanum (horse chestnut) . It exists as one of the primary components of β-escin, which constitutes the major active ingredient in horse chestnut seed extracts . Chemically, escin Ib is characterized by the molecular formula C₅₅H₈₆O₂₄ and a molecular weight of 1131.26 g/mol .

The structural configuration of escin Ib features a triterpene core with attached sugar moieties, contributing to its amphiphilic nature. This characteristic enables escin Ib to interact with both hydrophilic and hydrophobic environments, playing a crucial role in its biological activities, particularly its effects on cell membranes and vascular permeability .

Solubility Properties

Escin Ib demonstrates limited water solubility but is readily soluble in organic solvents. According to laboratory data, it shows optimal solubility in DMSO at concentrations reaching 100 mg/mL (88.40 mM), typically requiring ultrasonic treatment to achieve complete dissolution . This solubility profile influences its pharmaceutical formulation approaches and administration routes.

Pharmacological Activities

Anti-inflammatory Effects

Escin Ib exhibits potent anti-inflammatory properties through multiple mechanisms. Studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats at doses ranging from 50-200 mg/kg . This anti-inflammatory action appears to function through the modulation of proinflammatory pathways and the reduction of vascular permeability.

The compound effectively reduces capillary permeability induced by various inflammatory agents, including bradykinin and histamine . Research indicates that escin treatment can inhibit the expression of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors involved in inflammatory responses .

Venotonic and Vascular Effects

Escin Ib demonstrates notable venotonic effects, particularly beneficial in managing chronic venous insufficiency. In experimental studies using human saphenous vein segments, escin consistently induced increases in venous tone that persisted for up to one hour after exposure . This venotonic activity appears to be partially mediated through prostaglandin F2α-dependent mechanisms, as evidenced by the abolishment of these effects following incubation with non-steroidal anti-inflammatory drugs .

Additionally, escin Ib helps maintain vascular integrity by preventing hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1) . This protective effect on endothelial barrier function may explain its efficacy in reducing edema formation.

Antiviral Properties

Research has identified that escin Ib possesses antiviral activity, specifically against HIV-1 protease with an IC50 value of 50 µM . While this activity has been documented, further research is necessary to fully elucidate its potential applications in antiviral therapy.

Gastroprotective Effects

Escin Ib demonstrates significant gastroprotective properties. Studies have shown that at doses of 10-50 mg/kg, it decreases mucosal lesion size and severity in rat models of ethanol-induced gastric ulcers . This gastroprotective action may involve multiple mechanisms, including modulation of prostaglandin synthesis, nitric oxide pathways, and protection of mucosal integrity .

Additionally, escin Ib has been shown to inhibit ethanol absorption and increase glucose tolerance in rats, suggesting potential metabolic effects that warrant further investigation .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Escin Ib demonstrates poor oral bioavailability, with values of less than 2% observed in rat models . This limited bioavailability presents challenges for oral administration and may necessitate alternative delivery approaches or higher dosages to achieve therapeutic effects.

Distribution and Metabolism

Following administration, escin Ib undergoes significant metabolism, with one notable metabolic pathway being its conversion to isoescin Ib . This bidirectional isomerization has been observed in vivo, with the conversion of escin Ib to isoescin Ib occurring more readily than the reverse transformation .

Comparative Pharmacokinetics

The table below summarizes key pharmacokinetic parameters of escin Ib when administered alone versus as part of sodium escinate (which contains both escin Ib and isoescin Ib):

ParameterEscin Ib (Alone)Escin Ib (In Sodium Escinate)
Half-life (t₁/₂)LowerHigher
Mean Residence Time (MRT)LowerHigher
Oral Bioavailability (F)<2%<2%
IsomerizationConverts to isoescin IbBidirectional interconversion occurs

This pharmacokinetic profile suggests that the administration of escin Ib as part of a mixture containing multiple isomers may result in prolonged therapeutic effects compared to single-isomer preparations .

Comparative Analysis with Related Compounds

Escin Isomers and Their Activities

Escin exists in two primary forms: β-escin and α-escin. β-Escin, which mainly consists of escin Ia and escin Ib, represents the major active ingredient in horse chestnut seed extracts. In contrast, α-escin, primarily comprising isoescin Ia and isoescin Ib, is a minor component with comparatively lower bioactivity .

Among these isomers, escin Ib and isoescin Ib exhibit stronger pharmacological activity than escin Ia and isoescin Ia . This enhanced activity profile makes escin Ib particularly valuable for therapeutic applications.

Pharmacokinetic Comparisons

Comparative studies between escin Ib and isoescin Ib have revealed interesting pharmacokinetic relationships. Following administration, the maximum plasma concentration (Cmax), area under the curve (AUC), and bioavailability (F) values of isoescin Ib were higher than the corresponding values for escin Ib when each was administered alone .

Therapeutic Applications

Vascular Disorders

Given its venotonic and anti-edematous properties, escin Ib shows significant potential in the management of vascular disorders, particularly chronic venous insufficiency . Its ability to enhance venous tone and reduce vascular permeability makes it valuable for alleviating symptoms such as leg heaviness, swelling, and pain associated with venous disorders.

Anti-inflammatory Applications

The potent anti-inflammatory effects of escin Ib suggest applications in various inflammatory conditions. Research indicates efficacy in reducing edema formation and inhibiting inflammatory cascades, making it potentially beneficial for conditions characterized by inflammation and swelling .

Gastric Protection

Studies demonstrating the gastroprotective effects of escin Ib in ethanol-induced gastric ulcer models suggest potential applications in gastric mucosal protection . This activity, coupled with its effects on ethanol absorption, indicates possible therapeutic value in alcohol-related gastric disorders.

Future Research Directions

Several aspects of escin Ib warrant further investigation:

  • Enhancing bioavailability through novel formulation approaches to overcome its poor oral absorption

  • Detailed elucidation of molecular mechanisms underlying its diverse pharmacological effects

  • Exploration of potential synergistic effects with other bioactive compounds

  • Development of standardized preparations for clinical applications

  • Comprehensive clinical trials to establish efficacy and safety profiles in human subjects

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